Deoliosyl-3C-|A-L-digitoxosyl-MTM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoliosyl-3C-α-L-digitoxosyl-MTM is a semi-synthetic derivative of mithramycin, a well-known antitumor antibiotic. This compound has been studied for its potential anticancer properties, although it exhibits decreased anticancer activity compared to mithramycin . The molecular formula of Deoliosyl-3C-α-L-digitoxosyl-MTM is C₅₂H₇₆O₂₄, and it has a molecular weight of 1085.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deoliosyl-3C-α-L-digitoxosyl-MTM involves the semi-synthetic modification of mithramycin. The process typically includes glycosylation reactions where specific sugar moieties are attached to the mithramycin core structure. The reaction conditions often involve the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of Deoliosyl-3C-α-L-digitoxosyl-MTM is achieved through a combination of chemical synthesis and biotechnological methods. The production process may involve the use of genetically engineered microorganisms to produce the mithramycin core, followed by chemical modifications to introduce the desired sugar moieties .
Chemical Reactions Analysis
Types of Reactions
Deoliosyl-3C-α-L-digitoxosyl-MTM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions (OH⁻) and amines, while common electrophiles include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Deoliosyl-3C-α-L-digitoxosyl-MTM has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosylated derivatives.
Biology: It is used to study the biological effects of glycosylated compounds and their interactions with cellular targets.
Medicine: It is investigated for its potential anticancer properties and its ability to inhibit specific transcription factors involved in cancer progression.
Mechanism of Action
The mechanism of action of Deoliosyl-3C-α-L-digitoxosyl-MTM involves its interaction with GC-rich DNA regions. This interaction blocks the binding of transcription factors, such as Sp1, to their GC-rich promoters, thereby inhibiting the transcription of proto-oncogenes. This inhibition suppresses various types of cancer by preventing the expression of genes involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Mithramycin: The parent compound of Deoliosyl-3C-α-L-digitoxosyl-MTM, known for its potent anticancer activity.
Demycarosyl-3D-β-d-digitoxosyl-MTM: An analogue with improved activity against estrogen receptor-positive human breast cancer cells.
Deoliosyl-3C-β-d-mycarosyl-MTM: Another analogue with enhanced anticancer properties.
Uniqueness
Deoliosyl-3C-α-L-digitoxosyl-MTM is unique due to its specific glycosylation pattern, which affects its biological activity and interactions with cellular targets. While it has decreased anticancer activity compared to mithramycin, it serves as an important model compound for studying the effects of glycosylation on drug activity and specificity .
Properties
Molecular Formula |
C52H76O24 |
---|---|
Molecular Weight |
1085.1 g/mol |
IUPAC Name |
(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6S)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20-,21-,22+,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1 |
InChI Key |
CFCUWKMKBJTWLW-ALHYKVOTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.